

An In-depth Technical Guide to 2-(2,4-Difluorophenoxy)acetic acid

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Compound of Interest

Compound Name: (2,4-Difluorophenoxy)acetic acid

Cat. No.: B1295828

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenoxy)acetic acid, a halogenated phenoxyacetic acid derivative, is a compound of significant interest in the fields of agrochemical research and pharmaceutical development. Its structural similarity to synthetic auxin herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests potential applications in weed management. Furthermore, the phenoxyacetic acid scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of **2-(2,4-Difluorophenoxy)acetic acid**, supported by experimental protocols and data. The IUPAC name for this compound is confirmed as **2-(2,4-difluorophenoxy)acetic acid**[1].

Physicochemical Properties

A summary of the key physicochemical properties of **2-(2,4-Difluorophenoxy)acetic acid** is presented in the table below. These properties are crucial for understanding its behavior in biological and environmental systems.

Property	Value	Source
IUPAC Name	2-(2,4-difluorophenoxy)acetic acid	[1]
CAS Number	399-44-0	[2]
Molecular Formula	C ₈ H ₆ F ₂ O ₃	[1] [2]
Molecular Weight	188.13 g/mol	[1]
Appearance	White to off-white solid	[2]
Solubility	Limited solubility in water, soluble in organic solvents	[2]
SMILES	O(CC(O)=O)C1=C(F)C=C(F)C=C1	[2]
InChI Key	XNQGDQMMYURPJK-UHFFFAOYSA-N	[1]

Synthesis

The most common and effective method for the synthesis of **2-(2,4-Difluorophenoxy)acetic acid** is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an α -haloacetate.

Experimental Protocol: Williamson Ether Synthesis of 2-(2,4-Difluorophenoxy)acetic acid

This protocol is based on the general principles of the Williamson ether synthesis for phenoxyacetic acids.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

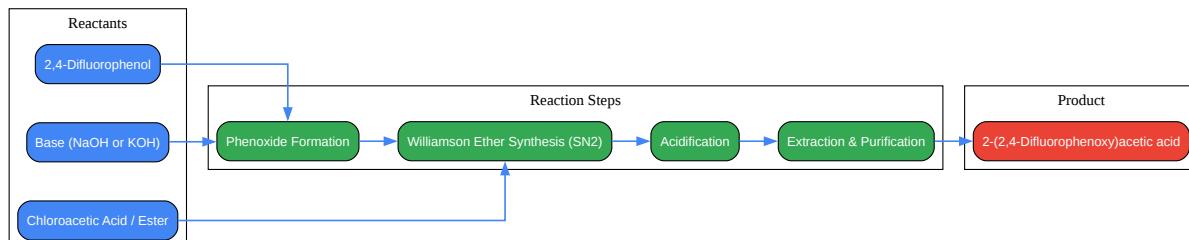
Materials:

- 2,4-Difluorophenol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

- Chloroacetic acid or Ethyl chloroacetate
- Water
- Hydrochloric acid (HCl)
- Suitable organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Formation of the Phenoxide: In a round-bottom flask, dissolve 2,4-difluorophenol in an aqueous solution of sodium hydroxide or potassium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic 2,4-difluorophenoxyde ion.
- Nucleophilic Substitution: To the phenoxide solution, add chloroacetic acid or ethyl chloroacetate. The mixture is then heated under reflux. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride ion in an $S\text{N}2$ reaction to form the ether linkage.
- Work-up and Acidification: After the reaction is complete, the mixture is cooled. If an ester was used, it is first hydrolyzed to the carboxylic acid by heating with the excess base. The reaction mixture is then acidified with hydrochloric acid to protonate the carboxylate, precipitating the crude **2-(2,4-Difluorophenoxy)acetic acid**.
- Extraction and Purification: The crude product is then extracted from the aqueous solution using an organic solvent like diethyl ether. The organic layer is washed with water, dried over an anhydrous drying agent, and the solvent is removed by evaporation to yield the crude product.
- Recrystallization: The crude **2-(2,4-Difluorophenoxy)acetic acid** can be further purified by recrystallization from a suitable solvent to obtain a product of high purity.



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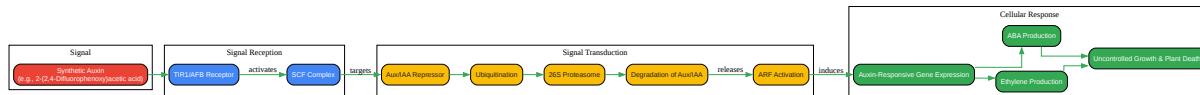
Synthesis workflow for **2-(2,4-Difluorophenoxy)acetic acid**.

Potential Applications

Herbicidal Activity

(2,4-Difluorophenoxy)acetic acid is structurally analogous to synthetic auxin herbicides. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf weeds, ultimately causing their death.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

The herbicidal action of synthetic auxins is initiated by their binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[\[9\]](#)[\[10\]](#) This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the activation of auxin response factors (ARFs), which in turn regulate the expression of auxin-responsive genes. At herbicidal concentrations, this leads to an overstimulation of downstream pathways, including ethylene and abscisic acid (ABA) biosynthesis, resulting in epinasty, senescence, and cell death.[\[11\]](#)

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Simplified signaling pathway of synthetic auxin herbicides.

While specific quantitative data for the herbicidal activity of **2-(2,4-Difluorophenoxy)acetic acid** is not readily available in the public domain, studies on other fluorinated phenoxyacetic acids suggest that the introduction of fluorine atoms can modulate herbicidal potency.[13] Further research is required to quantify the efficacy of this specific compound against various weed species.

Drug Development Intermediate

The phenoxyacetic acid moiety is a versatile scaffold in medicinal chemistry. Derivatives of this class have been investigated for a variety of therapeutic applications, most notably as anti-inflammatory agents.

Several studies have explored phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. Selective COX-2 inhibitors are desirable as they can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

The table below summarizes the *in vitro* COX-1 and COX-2 inhibitory activities of some representative phenoxyacetic acid derivatives, demonstrating the potential of this chemical class.

Compound	COX-1 IC ₅₀ (μ M)	COX-2 IC ₅₀ (μ M)	Selectivity Index (COX- 1/COX-2)	Reference
Celecoxib	14.93 \pm 0.12	0.04 \pm 0.001	373.25	[14]
Compound 6a	>10	0.03 \pm 0.001	>333.33	[15]
Compound 6c	>10	0.03 \pm 0.002	>333.33	[15]
Compound 1k	-	-	29.00	[16]

Note: Data for **2-(2,4-Difluorophenoxy)acetic acid** is not available. The compounds listed are derivatives from the broader class of phenoxyacetic acids.

The data indicates that structural modifications to the phenoxyacetic acid core can lead to highly potent and selective COX-2 inhibitors. The 2,4-difluoro substitution pattern in the target molecule of this guide could influence its binding to the COX-2 active site, and thus its inhibitory activity.

A common method to determine the COX inhibitory activity of a compound is the in vitro whole blood assay.

Principle:

This assay measures the production of prostaglandins (PGE₂) and thromboxane B₂ (TXB₂), products of COX-2 and COX-1 activity, respectively, in human whole blood. Lipopolysaccharide (LPS) is used to induce COX-2 expression. The test compound's ability to inhibit the production of these eicosanoids is quantified.

Procedure:

- **Blood Collection:** Fresh human venous blood is collected from healthy volunteers.
- **Incubation:** Aliquots of the whole blood are incubated with the test compound at various concentrations.

- COX-2 Induction: For the COX-2 assay, LPS is added to the blood samples to induce the expression of the COX-2 enzyme.
- Eicosanoid Production: The blood is allowed to clot, and the serum is separated.
- Quantification: The concentrations of PGE₂ (for COX-2 activity) and TXB₂ (for COX-1 activity) in the serum are measured using enzyme-linked immunosorbent assay (ELISA) kits.
- Data Analysis: The IC₅₀ values (the concentration of the compound that causes 50% inhibition of enzyme activity) are calculated from the dose-response curves.

Conclusion

2-(2,4-Difluorophenoxy)acetic acid is a molecule with significant potential in both agriculture and medicine. Its synthesis is readily achievable through established chemical methods like the Williamson ether synthesis. As a structural analog of synthetic auxins, it is a candidate for development as a novel herbicide, and its mechanism of action is likely to follow the well-characterized auxin signaling pathway. In the realm of drug discovery, its phenoxyacetic acid core makes it a promising starting point for the design of new therapeutic agents, particularly selective COX-2 inhibitors for the treatment of inflammation. Further research, including quantitative biological testing, is warranted to fully elucidate the potential of this compound and its derivatives.

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